7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a benzooxazepine core fused with a 1,2,4-thiadiazole ring. The molecule’s key structural elements include:
- A 7-fluoro substituent on the benzene ring, which enhances lipophilicity and metabolic stability.
- A 3-methyl-1,2,4-thiadiazol-5-yl group at the 4-position of the oxazepine ring, contributing to electronic and steric effects.
This compound was synthesized via an acyliminium ion-mediated route, as reported by Horiguchi’s group, enabling efficient cyclization and functionalization of the oxazepine core . Its structural complexity and substituent arrangement make it a candidate for pharmacological evaluation, particularly in neurological or antimicrobial contexts.
Properties
IUPAC Name |
7-fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-8-14-12(18-15-8)16-4-5-17-11-3-2-10(13)6-9(11)7-16/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGNAJOHAUKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the formation of the thiadiazole ring followed by the construction of the oxazepine moiety. The synthetic route may include:
Formation of Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable fluorinated aromatic aldehyde under acidic conditions.
Cyclization to Form Oxazepine: The intermediate product is then subjected to cyclization reactions, often involving nucleophilic substitution or condensation reactions, to form the oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials, such as dyes and polymers, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting DNA/RNA: Interfering with the replication and transcription of genetic material, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs are 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines (Table 1). Key structural differences include:
- Substituent at the 5-position : While Horiguchi’s work focused on diverse 5-substituents (e.g., alkyl or aryl groups), this compound features a 3-methyl-1,2,4-thiadiazole group, which introduces sulfur-based polarity and π-deficient heterocyclic character.
- Fluorine vs.
Table 1: Structural Comparison of Tetrahydrobenzooxazepine Derivatives
Pharmacological Potential
While direct biological data for this compound is absent in the provided evidence, comparisons can be inferred:
- Thiadiazole role : The 1,2,4-thiadiazole moiety is seen in antimicrobial agents (e.g., cephalosporins in ) due to its ability to coordinate metal ions or engage in hydrogen bonding . However, in the oxazepine scaffold, this group may target neurological receptors (e.g., GABA analogs).
Stability and Physicochemical Properties
Biological Activity
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole derivatives. The general synthetic pathway includes:
- Formation of Thiadiazole Ring : Utilizing 3-methyl-1,2,4-thiadiazole as a core component.
- Tetrahydrobenzo[f][1,4]oxazepine Structure : The oxazepine moiety is introduced through cyclization reactions involving appropriate precursors.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:
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Case Study : A derivative similar to this compound showed significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The IC50 values were reported as follows:
Compound Cell Line IC50 (µM) Compound A MCF-7 23.29 Compound B LoVo 2.44
This data indicates that the compound has a potent effect on cancer cell viability and can induce apoptosis in a concentration-dependent manner .
The mechanism by which these compounds exert their effects includes:
- Inhibition of Cell Cycle Progression : The compounds lead to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Increased levels of apoptosis were observed in treated cells compared to controls.
Pharmacological Properties
In addition to anticancer activity, the biological evaluation also included:
- Antimicrobial Activity : The compound exhibited promising results against various bacterial strains.
- Antioxidant Properties : Thiadiazole derivatives have been noted for their ability to scavenge free radicals.
Research Findings
A comprehensive study highlighted that compounds with similar structures to this compound demonstrated:
- Low Toxicity : In Daphnia tests, compounds showed lethality percentages below 20% at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
